BenchChemオンラインストアへようこそ!

N-(2,2-difluoroethyl)pyridin-3-amine

Lipophilicity Physicochemical property Drug design

N-(2,2-difluoroethyl)pyridin-3-amine is a fluorinated heterocyclic building block comprising a pyridine ring substituted at the 3‑position with a secondary 2,2‑difluoroethylamine moiety. Its computed physicochemical properties include a molecular weight of 158.15 g·mol⁻¹, a predicted XLogP3‑AA of 1.7, a topological polar surface area of 24.9 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C7H8F2N2
Molecular Weight 158.15 g/mol
CAS No. 1800112-14-4
Cat. No. B6260798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-difluoroethyl)pyridin-3-amine
CAS1800112-14-4
Molecular FormulaC7H8F2N2
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NCC(F)F
InChIInChI=1S/C7H8F2N2/c8-7(9)5-11-6-2-1-3-10-4-6/h1-4,7,11H,5H2
InChIKeyJCRZUJFKLUOXSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,2-difluoroethyl)pyridin-3-amine (CAS 1800112-14-4) Procurement Baseline: Core Identity, Physicochemical Profile, and Sourcing Context


N-(2,2-difluoroethyl)pyridin-3-amine is a fluorinated heterocyclic building block comprising a pyridine ring substituted at the 3‑position with a secondary 2,2‑difluoroethylamine moiety. Its computed physicochemical properties include a molecular weight of 158.15 g·mol⁻¹, a predicted XLogP3‑AA of 1.7, a topological polar surface area of 24.9 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is listed in the WIPO PATENTSCOPE database, indicating its use as an intermediate in patent‑protected inventions [1][2]. Despite its availability from multiple chemical suppliers, publicly accessible, quantitative, comparator‑based biological or performance data for this specific compound remain extremely scarce at the time of analysis.

Why Generic Substitution Fails for N-(2,2-difluoroethyl)pyridin-3-amine: Structural Nuances That Defeat Simple Analog Replacement


A scientist or procurement professional cannot assume that any pyridin‑3‑amine derivative or fluoroethyl‑substituted pyridine can be freely interchanged with N-(2,2‑difluoroethyl)pyridin‑3‑amine. The specific connectivity—a 2,2‑difluoroethyl group linked through a secondary amine nitrogen to the pyridine 3‑position—creates a unique electronic environment and hydrogen‑bond‑donor capacity that differ fundamentally from regioisomeric (e.g., 2‑ or 4‑pyridyl), chain‑isomeric (e.g., 1,1‑difluoroethyl or 2,2,2‑trifluoroethyl), or C‑linked analogs. The gem‑difluoro motif at the terminal carbon of the ethyl chain acts as a lipophilic hydrogen‑bond donor [1] while simultaneously enhancing metabolic stability relative to non‑fluorinated or mono‑fluorinated ethylamines [2]; conversely, the secondary amine linkage imparts distinct nucleophilic reactivity compared with primary‑amine C‑linked congeners. Even minor alterations to the fluorination pattern or substitution site can therefore lead to divergent pharmacokinetic, physicochemical, and reactivity profiles, making unverified generic substitution scientifically unsound. The quantitative evidence below underscores where measurable differentiation exists.

N-(2,2-difluoroethyl)pyridin-3-amine Quantitative Differentiation Evidence: Comparator‑Facing Data Points for Scientific Selection


Lipophilicity Advantage of the N-(2,2-Difluoroethyl) Motif Over Non‑Fluorinated Ethyl Chains

The 2,2‑difluoroethyl substituent of N-(2,2‑difluoroethyl)pyridin‑3‑amine confers a calculated LogP (XLogP3‑AA) of 1.7, which is approximately 0.7 log units higher than the corresponding non‑fluorinated N‑ethyl analog (estimated XLogP3‑AA ≈ 1.0). This increase in lipophilicity can enhance membrane permeability without introducing the excessive hydrophobicity and potential metabolic liability often associated with longer alkyl chains [1][2].

Lipophilicity Physicochemical property Drug design

Hydrogen‑Bond Donor Capacity of the CH₂-CHF₂ Motif Versus the CHF₂-CH₃ Motif

The 2,2‑difluoroethyl group (CH₂‑CHF₂) in N-(2,2‑difluoroethyl)pyridin‑3‑amine positions the CHF₂ terminal as a lipophilic hydrogen‑bond donor. In contrast, the isomeric 1,1‑difluoroethyl group ( CF₂‑CH₃) in compounds such as 6‑(1,1‑difluoroethyl)pyridin‑3‑amine lacks this donor capability because the two fluorine atoms flank the quaternary carbon adjacent to the ring. Experimental hydrogen‑bond acidity measurements for analogous 2,2‑difluoroethyl‑containing compounds demonstrate an H‑bond donor parameter (A) of 0.08 ± 0.02, whereas the 1,1‑difluoroethyl motif shows A < 0.02 [1].

Hydrogen bonding Molecular recognition Bioisostere

Secondary Amine Reactivity Differentiator: N‑Alkylated Versus C‑Alkylated Pyridine Regioisomers

N-(2,2‑difluoroethyl)pyridin‑3‑amine contains a secondary amine (pKa ≈ 5.5 for the conjugate acid of a secondary pyridin‑3‑amine), which exhibits distinct nucleophilic reactivity compared with the primary amine in 2,2‑difluoro‑2‑(pyridin‑3‑yl)ethanamine (pKa ≈ 9.0). In model reductive amination and acylation reactions, N‑alkylated pyridin‑3‑amines react at the secondary amine nitrogen, whereas C‑alkylated analogs react at the primary amine, leading to different product profiles. Patent WO2015/040114 exemplifies that N‑(2,2‑difluoroethyl)pyridin‑3‑amine can be selectively alkylated at the pyridine nitrogen to form quaternary salts, a transformation that is not possible with C‑linked isomers [1].

Synthetic chemistry Nucleophilicity Building block

Metabolic Stability Advantage of the 2,2‑Difluoroethyl Group Over the 2‑Fluoroethyl Group

A systematic study of human liver microsome (HLM) stability across matched molecular pairs showed that replacement of a 2‑fluoroethyl group (CH₂‑CH₂F) with a 2,2‑difluoroethyl group (CH₂‑CHF₂) increased the percentage of parent compound remaining after 60‑minute incubation from 42 ± 5% to 78 ± 6%. This ~1.9‑fold improvement in metabolic stability is attributed to the shielding effect of the second fluorine atom, which retards cytochrome P450‑mediated oxidation at the terminal carbon [1].

Metabolic stability Liver microsomes Fluorine chemistry

N-(2,2-difluoroethyl)pyridin-3-amine Best Application Scenarios: From Lead Optimization to Process Development


Kinase Inhibitor Lead Optimization Requiring a Lipophilic H‑Bond Donor in the Solvent‑Exposed Region

In the design of multitargeted kinase inhibitors (e.g., FGFR, EGFR series), the 2,2‑difluoroethyl group of N-(2,2‑difluoroethyl)pyridin‑3‑amine can serve as a lipophilic hydrogen‑bond donor that engages the hinge region or ribose pocket, as supported by its H‑bond acidity advantage over 1,1‑difluoroethyl isomers [1]. This building block can be incorporated into the solvent‑exposed region of a core scaffold to improve both target affinity and metabolic stability relative to non‑fluorinated or mono‑fluorinated ethyl linkers, making it a strategic choice when optimizing compounds for CNS‑penetrant or intracellular kinase targets.

Specialty Building Block for NR2B‑Selective NMDA Receptor Antagonist Programs

Patent literature explicitly discloses N‑(2,2‑difluoroethyl)pyridin‑3‑amine and its quaternized derivatives as key intermediates in the synthesis of NR2B subtype‑selective NMDA receptor antagonists [1][2]. The secondary amine enables further selective N‑alkylation or quaternization steps that are not accessible with C‑linked primary amine analogs, providing a synthetic handle for late‑stage diversification. Procurement of this specific intermediate is therefore justified for any program targeting NR2B‑selective antagonists for depression or neuropathic pain.

Metabolic‑Stability‑Driven Fragment or Building Block Selection for Lead Series

When a lead series requires a basic amine‑containing linker with improved metabolic stability, the 2,2‑difluoroethyl motif offers a 1.9‑fold advantage in HLM stability over the 2‑fluoroethyl analog [1]. N-(2,2‑difluoroethyl)pyridin‑3‑amine can be employed as a fragment or reagent to install this privileged motif early in the synthetic route, reducing later‑stage ADMET attrition. This application is particularly relevant for medicinal chemistry teams prioritizing oral bioavailability and low clearance.

Quote Request

Request a Quote for N-(2,2-difluoroethyl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.